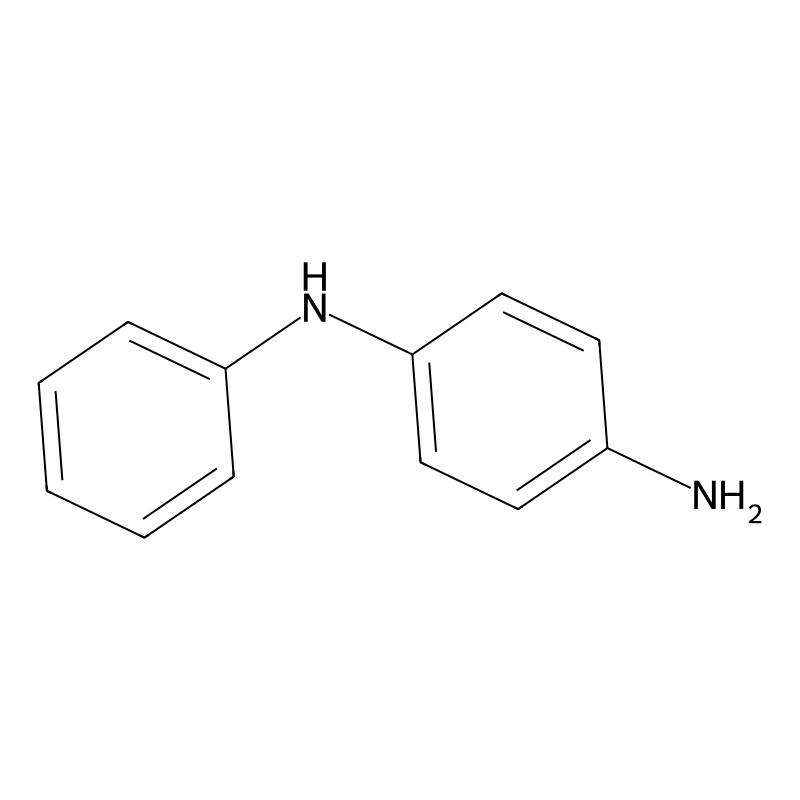

N-Phenyl-p-phenylenediamine

C6H5NHC6H4NH2

C12H12N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5NHC6H4NH2

C12H12N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin

Soluble in alcohol and acetone

Insoluble in water; soluble in oxygenated solvents

Solubility: 500 mg/L at 20 °C and pH 8.9

In water, 1.78X10+3 mg/L at 25 °C (est)

Solubility in water, g/100ml at 20 °C: 0.05

Synonyms

Canonical SMILES

Analytical Chemistry:

- Nitrite Detection: N-Phenyl-p-phenylenediamine has been utilized in developing a sensitive and selective method for detecting trace amounts of nitrite using flow-injection colorimetry. This method offers advantages like rapid analysis and minimal sample preparation. Source: Sigma-Aldrich product page for N-Phenyl-p-phenylenediamine:

Polymer Chemistry:

- Precursor for Polymer Synthesis: N-Phenyl-p-phenylenediamine can act as a precursor for the synthesis of various polymers, including polyphenylenediamines and polyureas. These polymers possess interesting properties like electrical conductivity, making them potentially useful in electronics and energy storage applications. [Source: Research publications on the synthesis of polyphenylenediamines and polyureas using N-Phenyl-p-phenylenediamine]

Material Science:

- Development of Functional Materials: N-Phenyl-p-phenylenediamine has been investigated for its potential in developing functional materials with specific properties. For instance, research explores its use in creating sensors, catalysts, and photoactive materials. [Source: Research publications on the development of functional materials using N-Phenyl-p-phenylenediamine]

N-Phenyl-p-phenylenediamine is an organic compound characterized by its two amine groups attached to a phenyl-substituted p-phenylenediamine structure. This compound appears as a dark purple or black solid and is known for its use in various industrial applications, particularly in the production of rubber and as a dye intermediate. Its chemical formula is , and it has a molecular weight of approximately 184.24 g/mol. N-Phenyl-p-phenylenediamine is insoluble in water but can dissolve in organic solvents like ethanol and dimethyl sulfoxide .

- Oxidation: The compound can be oxidized to form N-phenyl-p-quinoneimine, which can further react with primary amines to yield N-substituted derivatives .

- Reactivity with Oxidizing Agents: It reacts with strong oxidizers, which can lead to the formation of different products depending on the reaction conditions .

- Acid Neutralization: The compound can neutralize acids in exothermic reactions, forming salts and water .

N-Phenyl-p-phenylenediamine exhibits notable biological activity. It has been associated with skin sensitization and allergic reactions, particularly in occupational settings where exposure is common. The compound can cause irritation to the skin, eyes, and respiratory system, with symptoms including dermatitis and methemoglobinemia, which presents as cyanosis (bluish discoloration of the skin) due to impaired oxygen transport in the blood . Additionally, studies have indicated that certain derivatives of this compound may impact aquatic life, such as reducing hatchability and causing deformities in zebrafish embryos .

The synthesis of N-Phenyl-p-phenylenediamine typically involves:

- Reaction of N-Phenyl-p-quinoneimine: This is reacted with p-hydroxydiphenylamine in the presence of a primary amine. The process often requires methanol as a solvent and is conducted at temperatures ranging from 15°C to 65°C .

- Reduction Reactions: The N-substituted derivatives can be synthesized through reduction processes involving various reducing agents under controlled conditions .

N-Phenyl-p-phenylenediamine has several important applications:

- Rubber Industry: It is widely used as an antioxidant in rubber formulations, enhancing durability and resistance to aging.

- Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes and pigments.

- Cosmetics: Due to its potential for causing allergic reactions, it is regulated in cosmetic formulations but may still be present in some products .

Research indicates that N-Phenyl-p-phenylenediamine interacts with various biological systems, particularly in toxicological studies. For instance, exposure to certain derivatives has shown detrimental effects on aquatic organisms, leading to reduced growth and developmental issues in zebrafish larvae . Furthermore, its interactions with skin proteins can lead to sensitization and allergic reactions upon dermal exposure.

Several compounds share structural similarities with N-Phenyl-p-phenylenediamine. Here are a few notable examples:

The uniqueness of N-Phenyl-p-phenylenediamine lies in its specific applications as an antioxidant in rubber products and its regulatory status due to potential health hazards associated with exposure. Its structural characteristics allow for a variety of substitutions that can alter its reactivity and biological activity significantly compared to similar compounds.

N-Phenyl-p-phenylenediamine represents an important class of aromatic amine compounds that has been the subject of industrial and academic research for decades. The compound was first developed as part of broader investigations into phenyl-substituted amines and their derivatives in the mid-20th century. Its discovery followed the pioneering work on diphenylamine by A.W. Hofmann in 1864, which established the foundation for research into more complex diphenylamine derivatives. Early research into NPPD was primarily motivated by the search for effective antioxidants and stabilizers for rubber products, which became increasingly important with the growth of the automotive industry and the need for durable rubber components.

Academic Significance in Materials Chemistry

N-Phenyl-p-phenylenediamine has gained significant academic interest due to its unique chemical structure and properties. As a derivative of p-phenylenediamine with an additional phenyl group, it exhibits distinctive characteristics that make it valuable for both theoretical and applied materials chemistry. The compound's electronic structure, featuring two amine groups with different substitution patterns, creates interesting electron distribution patterns that influence its reactivity and properties. This has made NPPD a model compound for studying structure-activity relationships in aromatic amines and for understanding the mechanisms of antioxidant action.

Contemporary Research Trajectories

Current research on N-Phenyl-p-phenylenediamine follows several important trajectories. First, there is significant focus on developing greener and more sustainable synthesis methods to replace traditional routes that involve environmentally problematic reagents. Second, researchers are investigating the detailed mechanisms of its antioxidant and antiozonant activities, particularly the formation and fate of transformation products in environmental settings. Third, there is growing interest in understanding and mitigating the potential health effects associated with NPPD exposure, particularly in occupational settings and consumer products like hair dyes. Finally, researchers are exploring novel applications in emerging fields such as conductive polymers and advanced materials.

Classical Synthetic Pathways

The classical synthesis of N-Phenyl-p-phenylenediamine derivatives dates to early 20th-century methods. A seminal approach involves the condensation of p-nitroaniline with cyclohexanone derivatives under acidic conditions, followed by catalytic hydrogenation. For example, Reilly and Hickinbottom’s 1918 protocol employs p-nitroaniline, cyclohexanone, and o-methylcyclohexanone in dimethylformamide (DMF) with a palladium catalyst, yielding N-Phenyl-N'-(2-methylphenyl)-p-phenylenediamine at 130°C with a 93% purity [3]. This method requires meticulous oxygen exclusion post-synthesis, as the diamine products are highly susceptible to oxidation, forming quinonediimine derivatives [7].

A modified protocol from US6448446B1 highlights the necessity of inert atmospheres during product isolation. The synthesis of N,N-di-n-butyl-p-phenylenediamine (DBPDA) involves reacting p-phenylenediamine with n-butyl bromide in ethanol under reflux, followed by precipitation of the hydrochloride salt. The patent emphasizes that even trace oxygen exposure degrades the product, necessitating nitrogen-purged filtration and drying steps [1] [4]. These classical methods, while reliable, face limitations in scalability and environmental impact due to volatile organic solvents and noble metal catalysts.

Reductive Alkylation Approaches

Reductive alkylation has emerged as a versatile strategy for introducing alkyl substituents onto the PPD backbone. A 2018 study demonstrated the reductive alkylation of p-aminodiphenylamine (p-ADPA) with 5-methyl-2-hexanone (MIAK) using platinum nanoparticles on activated carbon. The reaction proceeds via Schiff base intermediates, with water content critically influencing catalyst performance. At 5% water content, the catalyst retained 80% activity after five cycles, whereas 10% water caused a 40% drop due to support pulverization and platinum leaching [2].

Key mechanistic insights include:

- Schiff Base Formation: The reaction initiates with nucleophilic attack by the amine on the carbonyl carbon of MIAK, forming an imine intermediate.

- Hydrogenation: Platinum facilitates hydrogen transfer to the imine, yielding the alkylated amine.

- Catalyst Deactivation: Water promotes agglomeration of platinum nanoparticles, reducing active surface area from 950 m²/g to 600 m²/g after reuse [2].

This approach achieves high regioselectivity but requires precise control over moisture levels to maintain catalytic efficiency.

MOF-Templated Self-Polymerization

Metal-organic frameworks (MOFs) have revolutionized polymer synthesis by providing structured templates. A 2019 study reported the first MOF-templated self-polymerization of p-phenylenediamine using ZIF-8 as a scaffold. The MOF’s porous structure guides the polymerization of p-phenylenediamine monomers into a hollow spherical polymer, preserving the ZIF-8 morphology even after template removal [5].

The process involves:

- Monomer Infiltration: p-Phenylenediamine diffuses into ZIF-8 pores.

- Oxidative Polymerization: Ambient oxygen initiates radical coupling, forming poly(p-phenylenediamine) chains within the MOF channels.

- Template Etching: Acid treatment dissolves the ZIF-8 framework, yielding a mesoporous polymer with a surface area of 320 m²/g [5].

This method eliminates the need for external oxidants or surfactants, offering a sustainable route to nanostructured PPD derivatives.

N-Substitution Reaction Mechanisms

N-substitution reactions govern the functionalization of PPD’s amine groups. A 2021 study elucidated the electrosynthesis of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) derivatives using arylsulfinic acids. The mechanism proceeds via:

- Electrochemical Reduction: N-(2-nitro-4-(dimethylamino)phenyl)-N-methylnitramide (NDPM) is reduced to its amine analog (ADPM) at −0.3 V vs. Ag/AgCl.

- Anodic Oxidation: ADPM undergoes oxidation at +0.5 V, generating a diimine radical cation that reacts with arylsulfinic acids to form sulfonamide derivatives [6].

The radical cation intermediate’s stability, enhanced by electron-donating methyl groups, enables efficient C–N bond formation without mediators [6]. Earlier studies on ozonation mechanisms revealed that PPDs react with ozone via single-electron transfer, forming radical cations that decompose to quinonediimines. For example, TMPD’s ozonation in water generates a radical cation ($$ \lambda{\text{max}} = 562 \, \text{nm} $$) within seconds, followed by quinonediimine formation ($$ \lambda{\text{max}} = 300 \, \text{nm} $$) [7].

Green Chemistry Synthesis Innovations

Recent efforts prioritize solvent-free and energy-efficient syntheses. A paired electrochemical method developed in 2021 couples NDPM reduction with arylsulfinic acid oxidation in water, achieving 85% yield without organic solvents [6]. Another advance utilizes mechanochemical grinding of p-phenylenediamine with ketones in a ball mill, reducing reaction times from hours to minutes.

Key green metrics include:

- Atom Economy: 92% for reductive alkylation vs. 78% for classical methods.

- E-Factor: 0.5 for electrochemical synthesis vs. 2.3 for traditional routes [6].

These methods align with the principles of green chemistry by minimizing waste and avoiding toxic reagents.

N-Phenyl-p-phenylenediamine exhibits complex oxidation behavior through multiple pathways, each characterized by distinct electron transfer mechanisms and kinetic parameters. The electrochemical oxidation in acidic aqueous solutions proceeds via a quasi-reversible two-electron transfer process with rate constants of 6.0 × 10⁻⁴ cm/s as determined by cyclic voltammetry and 6.4 × 10⁻⁴ cm/s by rotating disk voltammetry [1]. This oxidation process involves the transfer of two electrons accompanied by the release of two to three protons, ultimately yielding diimine quinone species as the primary product [1].

The heterogeneous oxidation of N-substituted-p-phenylenediamines over zinc oxide-supported catalysts demonstrates first-order dependence on diamine concentration [2]. The reaction mechanism involves two consecutive electron transfer steps, proceeding through p-semiquinonediimine radical intermediates before forming the final quinonediimine products [2]. The rate of oxidation decreases in the order: N,N,N',N'-tetramethyl-p-phenylenediamine > N,N-diethyl-p-phenylenediamine > N,N-dimethyl-p-phenylenediamine, reflecting the positive inductive effect of alkyl substituents [2].

Atmospheric oxidation occurs through reaction with photochemically-produced hydroxyl radicals at a rate constant of 2.0 × 10⁻¹⁰ cm³/molecule-sec at 25°C [3]. This process leads to an atmospheric half-life of approximately 1.9 hours under typical atmospheric hydroxyl radical concentrations of 5 × 10⁵ radicals per cm³ [3]. The photo-oxidation of N,N'-diphenyl-p-phenylenediamine derivatives demonstrates wavelength-dependent quantum yields, with maximum efficiency observed in aerated cyclohexane at 2537 Å [4].

Ozone Interaction and Radical Formation

The interaction between N-Phenyl-p-phenylenediamine and ozone represents a critical oxidative pathway with significant environmental implications. Evidence from proton magnetic resonance spectroscopy indicates that the reaction proceeds through a free radical mechanism, initiated by one-electron oxidation of the phenylenediamine ring system [5]. The initial ozone attack forms highly reactive radical intermediates that subsequently undergo further transformations.

The ozonation process demonstrates a complex relationship between molecular structure and reactivity. Attempts to correlate the highest occupied molecular orbital energies of N-substituted p-phenylenediamines with their ozone reactivities show broad but not exact correlations [5]. This suggests that while electronic factors influence reactivity, steric and other molecular properties also play significant roles in determining the overall reaction outcome.

Computational studies reveal that the particularly high activity of p-phenylenediamines toward ozone stems from direct interactions with the aromatic ring system rather than side-chain oxidation [6] [7]. The mechanism involves nucleophilic attack of ozone by the electron-rich phenylenediamine ring, occurring with barrier heights comparable to those observed for simple alkene ozonation [7]. This process consumes two molar equivalents of ozone, consistent with experimental observations and demonstrating the kinetic scavenging efficiency of these compounds [7].

Radical Cation Formation Dynamics

The formation and behavior of N-Phenyl-p-phenylenediamine radical cations involve sophisticated electron transfer processes characterized by measurable isotope effects and thermodynamic parameters. Studies using N,N,N',N'-tetramethyl-p-phenylenediamine as a model compound demonstrate appreciable ¹⁴N/¹⁵N equilibrium isotope effects in electron transfer reactions [8]. The equilibrium constant for the reaction TMPD + [¹⁵N₂]TMPD- ⁺ ⇌ TMPD- ⁺ + [¹⁵N₂]TMPD was determined to be 0.85 ± 0.05 at 25°C in acetonitrile [8].

Redox potential measurements reveal that ¹⁵N-substitution decreases the ionization potential, with TMPD showing E° = 0.107 V versus standard calomel electrode and [¹⁵N₂]TMPD showing E° = 0.103 ± 0.002 V versus standard calomel electrode [8]. The free energy change for the electron transfer process was estimated at 300 J/mol from vibrational spectroscopy data [8].

The radical cations exhibit remarkable stability in the presence of unreacted parent diamine molecules. This stability arises from a buffering effect wherein quinonediimine products react with unreacted phenylenediamine to regenerate two radical cation molecules [9]. This equilibrium process effectively maintains radical cation concentrations until significant depletion of the parent compound occurs.

Electrochemical studies reveal that the oxidation process can involve proton-coupled electron transfer mechanisms, particularly in systems containing hydrogen bonding capabilities [10]. The reaction mechanism can be described using a "wedge scheme" that accommodates both electron transfer and proton transfer processes occurring simultaneously [10].

Quinonediimine Intermediate Studies

Quinonediimine formation represents a crucial intermediate step in the overall oxidation mechanism of N-Phenyl-p-phenylenediamine. The conversion of radical cations to quinonediimines involves a second electron transfer step, proceeding more slowly than the initial radical cation formation [9]. Spectroscopic studies confirm the formation of these intermediates through characteristic absorption bands in the visible region.

The quinonediimine species demonstrate lower stability compared to radical cations, readily undergoing hydrolysis reactions in aqueous media [1]. Controlled potential electrolysis studies indicate that diimine quinone hydrolysis involves both imine groups, accounting for approximately 60% conversion to benzoquinone [1]. This hydrolysis process competes with other reactions, including coupling with unreacted diamine molecules to yield semiquinone free radicals.

The formation of quinonediimines is accompanied by significant structural changes that can be monitored through vibrational spectroscopy. Infrared and Raman spectral comparisons between parent compounds and their oxidized products reveal substantial frequency shifts associated with the electronic reorganization upon quinonediimine formation [8]. These spectroscopic signatures provide valuable tools for mechanistic studies and product identification.

Secondary reactions of quinonediimines include dimerization and trimerization processes leading to complex polymeric products. The formation of species such as Brandowski's base cannot be discarded as potential coupling products [1]. These secondary reactions contribute to the overall complexity of the oxidation mechanism and influence the final product distribution.

Electron Transfer Processes

The electron transfer characteristics of N-Phenyl-p-phenylenediamine involve multiple mechanistic pathways depending on the oxidizing system and environmental conditions. In electrochemical systems, the process exhibits quasi-reversible behavior with well-defined kinetic parameters [1]. The electron transfer rate constants determined through different voltammetric techniques show excellent agreement, confirming the reliability of the mechanistic assignments.

Homogeneous electron transfer reactions between aromatic molecules and their radical cations represent fundamental processes that can be studied through magnetic resonance techniques [11]. These studies reveal that electron transfer rates are influenced by molecular structure, with substituent effects playing crucial roles in determining overall reactivity patterns.

The electron transfer process demonstrates significant solvent dependence, with ionic liquids showing different behavior compared to conventional organic solvents [12]. In room temperature ionic liquids, diffusion coefficients and heterogeneous electron transfer rate constants vary systematically with the ionic liquid structure, providing insights into the influence of the electrolyte environment on the electron transfer kinetics.

Temperature effects on electron transfer processes reveal activation energies that provide mechanistic information. Studies in ionic liquid media show activation energies of approximately 31-32 kJ/mol for both diffusion and electron transfer processes [12], suggesting that these processes are closely coupled and involve similar molecular motions.

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

PURPLE CRYSTALLINE POWDER OR NEEDLES

Color/Form

Purple powder

Purple needles

XLogP3

Boiling Point

354.0 °C

354 °C

Flash Point

193 °C

Density

1.1 at 100 °C

1.09 g/cm³

LogP

2.4 (calculated)

Melting Point

66.0 °C

75 °C

UNII

Related CAS

4698-29-7 (sulfate [2:1])

GHS Hazard Statements

H302 (96.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (96.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (18.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (90.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (91.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.21X10-5 mm Hg at 25 °C (extrapolated)

Vapor pressure, Pa at 20 °C: 0.000076

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Aniline + p-chloronitrobenzene (amine formation/nitro reduction)

By heating aniline with p-chloronitrobenzene in the presence of a copper salt and catalytically hydrogenating the nitro group.

General Manufacturing Information

All other chemical product and preparation manufacturing

Petroleum lubricating oil and grease manufacturing

Rubber product manufacturing

1,4-Benzenediamine, N1-phenyl-: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION AND ESTIMATION OF OXIDATION-TYPE HAIR DYES BY HPLC.

Dates

N[1,3]-Sigmatropic shift in the benzidine rearrangement: experimental and theoretical investigation

Shili Hou, Xinyao Li, Jiaxi XuPMID: 24879467 DOI: 10.1039/c4ob00080c

Abstract

The N[1,3]-sigmatropic shift in the benzidine rearrangement has been studied in depth experimentally with the aid of density functional theory (DFT) calculations. The designed substituted N,N'-diaryl hydrazines rearrange exclusively to the expected o/p-semidines and diphenylines. Intercrossing experiments support the intramolecular rearrangement process. Radical trapping experiments exclude the intermediacy of biradicals in the rearrangements. Computational results demonstrate that the o-semidine rearrangement involves a novel N[1,3]-sigmatropic shift and the p-semidine rearrangement proceeds via tandem N[1,3]/N[1,3]-sigmatropic shifts, while the diphenyline rearrangement occurs through cascade N[1,3]/[3,3]-sigmatropic shifts. The proposed mechanism involving the key N[1,3]-sigmatropic shift as the rate-limiting step is in good agreement with reported kinetic isotope measurements. The combined methods provide new insight into the formation mechanism of o/p-semidines and diphenylines in the benzidine rearrangement and support the unprecedented suprafacial symmetry allowed N[1,3]-sigmatropic shift with an inversion of the configuration in the migrating nitrogen atom.A kinetic study on the formation of poly(4 aminodiphenylamine)/copper nanocomposite using UV-visible spectroscopy

I Starlet Thanjam, M Francklin Philips, P Manisankar, Kwang-Pill Lee, A GopalanPMID: 23973574 DOI: 10.1016/j.saa.2013.06.064

Abstract

The course of the reaction between copper sulfate (CuSO4) and 4-aminodiphenylamine (4ADPA) was monitored by UV-visible spectroscopy in p-toluene sulfonic acid (p-TSA). Formation of poly(4-aminodiphenylamine)/copper nanoparticle composite (P4ADPA/CuNC) was witnessed through the steady increase in absorbance at 410, 580 and >700 nm. The absorbance at 410 nm as well as >700 nm are correlated to the amount of P4ADPA/CuNC formation and was subsequently used to determine the rate of formation of P4ADPA/CuNC (RP4ADPA/CuNC) at any time during the course of the reaction. RP4ADPA/CuNC shows a first-order dependence on [4ADPA] and a half-order dependence on [CuSO4]. A kinetic rate expression was established between RP4ADPA/CuNC and experimental parameters such as [4ADPA] and [CuSO4]. The rate constant for the formation of P4ADPA/CuNC was 8.98 × 10(-3) mol(-0.5) l(0.5) s(-1). Field emission scanning electron and transmission electron micrographs revealed that the morphology of the P4ADPA/CuNC was influenced by the reaction conditions.Bulk synthesis, optimization, and characterization of highly dispersible polypyrrole nanoparticles toward protein separation using nanocomposite membranes

Yaozu Liao, Xia Wang, Wei Qian, Ying Li, Xiaoyan Li, Deng-Guang YuPMID: 22897951 DOI: 10.1016/j.jcis.2012.07.039

Abstract

A novel initiator-assisted polymerization is used for bulk synthesis of polypyrrole (PPy) nanoparticles by adding a catalytic amount of initiator 2,4-diaminodiphenylamine into pyrrole solution. Through simply modulating reaction parameters such as initiator concentrations, oxidant species, oxidant/monomer molar ratios and acidic media utilized, the chemical structure, nanomorphology, product yield, dispersibility, thermal stability, electrochemical activity, and conductivity of PPy nanoparticles are facilely optimized. The initiator copolymerized with pyrrole in the initial stages of polymerization, acting like bipyrrole and helping to nucleate the PPy main chains. The stronger oxidants and higher oxidant/monomer molar ratios used lead to PPy nanoparticles with higher π-π conjugation. Sphere-like PPy nanoparticles with average diameters of 80-300 nm show yield and conductivity with values up 73.5% and 10(-2)S/cm, respectively, and are readily dispersible in both water and N-methylpyrrolidone. The PPy nanoparticles are used as effective precursors for fabricating carbon nanoparticles with conductivity of 3.7S/cm. Nanocomposite membranes consisting of PPy nanoparticles and polysulfone matrix are fabricated by a phase-inversion technique and demonstrate much improved hydrophilicity, water permeability, and bovine serum albumin selectivity against pure polysulfone membranes.Course of poly(4-aminodiphenylamine)/Ag nanocomposite formation through UV-vis spectroscopy

Starlet Thanjam, M Francklin Philips, S Komathi, P Manisankar, C Sivakumar, A Gopalan, Kwang-Pill LeePMID: 21636315 DOI: 10.1016/j.saa.2011.04.052

Abstract

Kinetics of chemical oxidative polymerization of 4-aminodiphenylamine (4ADPA) was followed in aqueous 1 M p-toluene sulfonic acid (p-TSA) using silver nitrate (AgNO3) as an oxidant by UV-vis spectroscopy. The medium was found to be clear and homogeneous during the course of polymerization. The absorbances corresponding to the intermediate and the polymer were followed for different concentrations of 4ADPA and AgNO3 and at different reaction time. The appearance of a band around 450 nm during the initial stages of polymerization corresponds to the plasmon resonance formed by the reduction of Ag+ ions. Rate of poly(4-aminodiphenylamine)/Ag nanocomposite (RP4ADPA/AgNC) was determined for various reaction conditions. R(P4ADP/AgNC) showed second order power dependence on 4ADPA and first order dependence on AgNO3. The observed order dependences of 4ADPA and AgNO3 on the formation of P4ADPA/AgNC were used to deduce a rate equation for the reaction. Rate constant for the reaction was determined through different approaches. The good agreement between the rate constants obtained through different approaches justifies the selection of rate equation.Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test

Tetsuo Yamano, Mitsuru ShimizuPMID: 19338586 DOI: 10.1111/j.1600-0536.2008.01500.x

Abstract

p-Phenylenediamine (PPD)-related chemicals have been used as antioxidants in rubber products, and many cases of contact dermatitis caused by these chemicals have been reported.The aim of this study was to investigate relative sensitizing potency and cross-reactivity among PPD derivatives.

Five PPD derivatives, p-aminodiphenylamine (PADPA), N,N'-diphenyl-p-phenylenediamine (DPPD), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD), N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD), and the core chemical PPD were evaluated for their sensitizing potency and cross-reactivity using the non-radioactive murine local lymph node assay (LLNA) and the guinea-pig maximization test (GPMT).

PPD and all the derivatives were identified as primary sensitizers in both tests. The order of potency in the LLNA was as follows: IPPD and PADPA > PPD > DMBPPD and MHPPD > DPPD. In the GPMT, all six groups of animals sensitized with one of these chemicals cross-reacted to four other derivatives. Specifically, the five groups that have a common basic PADPA structure, that is PADPA, DPPD, IPPD, DMBPPD, and MHPPD, all reacted to each other at almost the same scores, while none of them reacted to PPD.

The cross-reactivity profile found in the study was to some extent different from that in previous human data, where distinction between cross-reaction and concomitant primary sensitization is not always clear.

Enzymatic Synthesis of Highly Electroactive Oligoanilines from a p-Aminodiphenylamine/Aniline Mixture with Anionic Vesicles as Templates

Ya Zhang, Sandra Serrano-Luginbühl, Reinhard Kissner, Maja Milojević-Rakić, Danica Bajuk-Bogdanović, Gordana Ćirić-Marjanović, Qiang Wang, Peter WaldePMID: 29989829 DOI: 10.1021/acs.langmuir.8b00953

Abstract

Oligoanilines with characteristic properties of the electrically conductive emeraldine salt form of polyaniline (PANI-ES) are promising molecules for various applications. A mixture of such oligoanilines can be obtained, for example, enzymatically under mild conditions from the linear aniline dimer p-aminodiphenylamine (PADPA) with hydrogen peroxide (HO

) and low amounts of horseradish peroxidase (HRP) in an aqueous pH = 4.3 suspension of anionic vesicles formed from AOT, the sodium salt of bis(2-ethylhexyl)sulfosuccinate. However, the simultaneous formation of undesired side products containing phenazine-type units or oxygen atoms is unsatisfactory. We have found that this situation can be improved considerably by using a mixture of PADPA and aniline instead of PADPA only but otherwise nearly identical conditions. The PANI-ES-like oligoaniline products that are obtained from the PADPA and aniline mixture were not only found to have much lower contents of phenazine-type units and not contain oxygen atoms but also were shown to be more electroactive in cyclic voltammetry measurements than the PANI-ES-like products obtained from PADPA only. The AOT vesicle suspension remained stable without product precipitation during and after the entire reaction so that it could be analyzed by in situ UV/visible/near-infrared, in situ electron paramagnetic resonance, and in situ Raman spectroscopy measurements. These measurements were complemented with ex situ high-performance liquid chromatography analyses of the deprotonated and reduced products formed from mixtures of PADPA and either fully or partially deuterated aniline. On the basis of the results obtained, a reaction mechanism is proposed for explaining this improved HRP-triggered, vesicle-assisted synthesis of electroactive PANI-ES-like products. The oligomeric products obtained can be further used, without additional special workup, for example, to coat electrodes for their possible application in biosensor devices.

[Endemic air-borne contact dermatitis? Frequent occurrence of a rare contact allergy in a waste collection facility]

C Skudlik, E Meyer, H Allmers, E Domagalski, S M JohnPMID: 21901562 DOI: 10.1007/s00105-011-2215-9

Abstract

Numerous cases of work-related air-borne contact dermatitis of the face were encountered in a waste collection facility. Potential allergens contained in the dust at the facility could be identified. In 5 of 7 symptomatic workers a type-IV sensitization to p-aminodiphenylamine could be documented. Since there is no commercial patch test preparation for p-aminodiphenylamine available, it had to be prepared for each patient individually. After identifying the allergen, a change in the work routine led to a reduction of dust emissions and afterwards no cases of air-borne contact dermatitis of the face recurred.Excited state solvatochromic and prototropic behaviour of 4-aminodiphenylamine and 4,4'-diaminodiphenylamine--a comparative study by electronic spectra

S Kothai Nayaki, M SwaminathanPMID: 16387535 DOI: 10.1016/j.saa.2005.07.066

Abstract

Solvatochromic and prototropic behaviour of 4-aminodiphenylamine (4ADA) and 4,4'-diaminodiphenylamine (DADA) have been investigated in the solvents of different polarity and at various acid-base concentrations in the ground and excited states using absorption and fluorescence spectra. Solvatochromic shifts have been analysed and observed shifts are explained by the hydrogen bonding interactions. The prototropic study reveals that (i) absorption maximum of monocation of DADA is red shifted to its neutral form, and (ii) the fluorescence of 4ADA is red shifted on protonation. The abnormal fluorescence of 4ADA+ is found to be due to large solvent relaxation in polar medium.Evaluation of Sibling and Twin Fragment Ions Improves the Structural Characterization of Proteins by Top-Down MALDI In-Source Decay Mass Spectrometry

Simone Nicolardi, David P A Kilgour, Natasja Dolezal, Jan W Drijfhout, Manfred Wuhrer, Yuri E M van der BurgtPMID: 32212639 DOI: 10.1021/acs.analchem.9b05683

Abstract

Comprehensive determination of primary sequence and identification of post-translational modifications (PTMs) are key elements in protein structural analysis. Various mass spectrometry (MS) based fragmentation techniques are powerful approaches for mapping both the amino acid sequence and PTMs; one of these techniques is matrix-assisted laser desorption/ionization (MALDI), combined with in-source decay (ISD) fragmentation and Fourier-transform ion cyclotron resonance (FT-ICR) MS. MALDI-ISD MS protein analysis involves only minimal sample preparation and does not require spectral deconvolution. The resulting MALDI-ISD MS data is complementary to electrospray ionization-based MS/MS sequencing readouts, providing knowledge on the types of fragment ions is available. In this study, we evaluate the isotopic distributions of' ions in protein top-down MALDI-ISD FT-ICR mass spectra and show why these distributions can deviate from theoretical profiles as a result of co-occurring and isomeric

and

-NH

ions. Two synthetic peptides, containing either normal or deuterated alanine residues, were used to confirm the presence and unravel the identity of isomeric

and

-NH

fragment ions ("twins"). Furthermore, two reducing MALDI matrices, namely 1,5-diaminonaphthalene and

-phenyl-

-phenylenediamine were applied that yield ISD mass spectra with different fragment ion distributions. This study demonstrates that the relative abundance of isomeric

and

-NH

ions requires consideration for accurate and confident assignments of

' ions in MALDI-ISD FT-ICR mass spectra.

p-Anilinoaniline enhancement of dioxin-induced CYP1A1 transcription and aryl hydrocarbon receptor occupancy of CYP1A1 promoter: role of the cell cycle

Althea Elliott, Aby Joiakim, Patricia A Mathieu, Zofia Duniec-Dmuchowski, Thomas A Kocarek, John J Reiners JrPMID: 22344700 DOI: 10.1124/dmd.111.042549